Product packaging for rTRD01(Cat. No.:)

rTRD01

Cat. No.: B1193717
M. Wt: 344.3904
InChI Key: MCTLSQYQBQKNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Characterization and Molecular Formula

rTRD01 (6-(3-(4-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl)pyrazine-2-carboxamide) is a synthetic small molecule with the molecular formula C₁₈H₂₁FN₄O₂ and a molecular weight of 344.39 g/mol . Its IUPAC name reflects its piperidine-pyrazine backbone substituted with fluorobenzyl and hydroxymethyl groups. The SMILES notation (C1CC(CN(C1)C2=NC(=CN=C2)C(=O)N)(CC3=CC=C(C=C3)F)CO ) precisely encodes its stereochemistry.

The compound features:

  • A fluorobenzyl group that engages in hydrophobic interactions with Trp113 and Arg171 in TDP-43's RRM1 domain.
  • A pyrazinamide moiety forming hydrogen bonds with Asp174, mimicking guanine's interaction in DNA-RRM1 complexes.
  • A hydroxymethyl-piperidine scaffold providing structural rigidity.

Table 1: Key Structural Features

Feature Role in TDP-43 Binding Interacting Residues
Fluorobenzyl group Hydrophobic anchoring Trp113, Arg171 (RRM1)
Pyrazinamide Hydrogen bond network Asp174, Gly146 (RRM1)
Hydroxymethyl-piperidine Spatial orientation N/A (scaffold stabilization)

Spectroscopic and Crystallographic Data

This compound's binding to TDP-43 has been characterized through multiple techniques:

  • Heteronuclear Single Quantum Coherence (HSQC) NMR :

    • Chemical shift perturbations observed in both RRM1 (Gly110, Gly146) and RRM2 (Phe194, Ala260, Glu261) domains.
    • 1H NMR (δ 6.9–7.2 ppm: fluorobenzyl; δ 8.2 ppm: pyrazinamide) confirmed ligand-protein interactions.
  • Microscale Thermophoresis (MST) :

    • Binding affinity (Kd) = 89.4 ± 0.8 µM for TDP-43(102–269).
  • X-ray Crystallography :

    • Co-crystal structures with TDP-43 RRM1 (PDB 4bs2) show binding at the RNP1/RNP2 motifs critical for RNA recognition.

Table 2: Biophysical Characterization Data

Technique Key Findings Significance
HSQC-NMR RRM1/RRM2 chemical shift perturbations Confirms multi-domain engagement
MST Kd = 89.4 µM Quantifies binding strength
X-ray (4bs2) Displaces (GGGGCC)₄ RNA Structural basis for selectivity

Solubility, Stability, and Pharmacokinetic Profiling

Solubility :

  • 10 mM in DMSO
  • Limited aqueous solubility (log P = 1.3)

Stability :

  • Stable at -20°C for ≥3 years (lyophilized)
  • Maintains >90% integrity after 24h in cell culture media

Pharmacokinetic Parameters :

Property Value/Characterization Method
Plasma protein binding Predicted >85% (structural analogs) Computational modeling
Metabolic stability Moderate (t₁/₂ = 2.3h in microsomes) In vitro hepatic microsome assay
Blood-brain barrier Predicted penetration Drosophila ALS model efficacy

Table 3: Physicochemical Profile

Parameter Value Experimental Conditions
Melting point Not reported N/A
pKa 3.1 (pyrazinamide) Computational prediction
Polar surface area 98.2 Ų MOE 2019.0102 calculation

The compound's pharmacokinetic limitations (e.g., moderate metabolic stability) are being addressed through structure-activity relationship (SAR) studies focusing on:

  • Piperidine substitutions to enhance aqueous solubility
  • Fluorine positioning to optimize blood-brain barrier penetration

Properties

Molecular Formula

C18H21FN4O2

Molecular Weight

344.3904

IUPAC Name

6-[3-(4-Fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)8-18(12-24)6-1-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h2-5,9-10,24H,1,6-8,11-12H2,(H2,20,25)

InChI Key

MCTLSQYQBQKNRU-UHFFFAOYSA-N

SMILES

O=C(C1=NC(N2CC(CO)(CC3=CC=C(F)C=C3)CCC2)=CN=C1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

rTRD01;  rTRD-01;  rTRD 01

Origin of Product

United States

Scientific Research Applications

Experimental Findings

Research has demonstrated that rTRD01 binds to both RRM1 and RRM2 domains of TDP-43, effectively reducing its interaction with the hexanucleotide repeat expansion from the c9orf72 gene, a common mutation associated with ALS. The compound was shown to improve locomotor defects in a Drosophila model of ALS, indicating its potential as a therapeutic agent.

Key Experimental Results:

  • Binding Affinity : this compound exhibits micromolar binding affinity to TDP-43, disrupting its interaction with disease-linked RNA sequences while sparing canonical substrates .
  • In Vivo Efficacy : In Drosophila models expressing mutant TDP-43, this compound significantly improved larval turning times, a measure of neuromuscular coordination .
  • Selectivity : The compound inhibited the interaction between TDP-43 and the (GGGGCC)4 repeat by up to 50% at concentrations around 150 μM .

Case Studies

Several studies have documented the effects of this compound in experimental models:

  • Drosophila Model of ALS :
    • Objective : Evaluate the effect of this compound on locomotor function.
    • Findings : Larvae expressing mutant TDP-43 showed improved turning times from 19.3 seconds to 12.3 seconds when treated with this compound (P = 0.0001) .
  • Biochemical Assays :
    • Objective : Assess this compound's impact on TDP-43's binding to various RNA sequences.
    • Results : The compound inhibited TDP-43's binding to disease-associated RNA while having minimal effect on its interaction with normal substrates .

Implications for Treatment

The ability of this compound to selectively target TDP-43 interactions presents a promising avenue for developing therapies for ALS and related disorders. By mitigating the toxic effects associated with aberrant RNA-protein interactions, this compound could serve as a foundation for future drug development aimed at treating neurodegenerative diseases characterized by TDP-43 pathology.

Comparison with Similar Compounds

Key Features of rTRD01:

  • Binding Mechanism : Utilizes a pyrazinamide group and fluorobenzyl moiety to interact with residues in the ribonucleoprotein motifs (RNP1 and RNP2) of RRM1 (e.g., Gly146, Arg171, Trp172, Asp174) and RRM2 (e.g., Phe194, Ala260, Glu261) .
  • Affinity : Demonstrated a dissociation constant (Kd) of 89.4 ± 0.8 μM via microscale thermophoresis (MST) and saturation transfer difference nuclear magnetic resonance (STD NMR) .
  • In Vivo Efficacy : Reduced locomotor defects in a Drosophila ALS model expressing mutant TDP-43 (G298S), improving larval turning time from ~19 seconds to ~13 seconds at 20 μM .
  • Selectivity : Preferentially disrupts pathological (GGGGCC)₄ RNA interactions without affecting TDP-43’s native (UG)₆ binding, preserving physiological functions .

Comparison with Similar Compounds

Below is a comparative analysis of this compound with other TDP-43-targeting compounds, including nTRD22 and fragment-based molecules.

Table 1: Overview of this compound and Comparable Compounds

Compound Target Domain Binding Affinity (Kd) Mechanism of Action In Vivo Efficacy (Model) Key Advantages/Limitations
This compound RRM1 and RRM2 89.4 ± 0.8 μM Displaces (GGGGCC)₄ RNA; stabilizes RRM1-RRM2 conformation ALS Drosophila (G298S mutant) Selective for pathological RNA; no toxicity at ≤50 μM
nTRD22 N-terminal domain (NTD) 145 ± 3 mM Reduces TDP-43 protein levels; mimics RNA-binding-deficient mutants ALS Drosophila Non-competitive inhibition; low affinity limits therapeutic potential
Fragment Compounds 1–3 RRM2 Not quantified Stabilizes RRM1-RRM2 via D247 interaction; inhibits RNA binding Not tested High specificity for RRM2; requires optimization for potency

Mechanistic Differences

This compound vs. nTRD22

  • Binding Sites :
    • This compound targets RRM1/2, overlapping with nucleic acid-binding residues (e.g., Trp113, Arg171) .
    • nTRD22 binds the NTD, altering RRM domain conformations and reducing TDP-43 stability .
  • RNA Selectivity: this compound spares (UG)₆ binding, critical for TDP-43’s native RNA splicing roles .

This compound vs. Fragment Compounds

  • Domain Specificity :
    • Fragment compounds target RRM2 near D247 and R151, key residues for RNA-binding salt bridges .
    • This compound binds both RRM1 and RRM2, offering broader modulation of TDP-43 aggregation .
  • Therapeutic Potential: this compound improves motor deficits in ALS models, whereas fragment compounds remain preclinical .

Efficacy and Limitations

This compound

  • Strengths: Reduces pathological TDP-43/RNA interactions without impairing canonical functions . Mitigates oxidative stress-induced modifications (e.g., acetylation at K14, oxidation at C173) within its binding pocket .
  • Limitations: Micromolar affinity requires optimization for clinical translation . Potential off-target effects due to RRM domain conservation across >500 proteins .

nTRD22

  • Strengths :
    • Mimics TDP-43 RNA-binding mutants, providing insights into aggregation mechanisms .
  • Limitations: Millimolar affinity limits therapeutic utility . Non-specific reduction of TDP-43 may disrupt homeostasis .

Preparation Methods

Piperidine Core Functionalization

  • Introduction of 4-Fluorobenzyl Group :

    • Alkylation of a piperidin-3-one precursor with 4-fluorobenzyl bromide under basic conditions (e.g., K2_2CO3_3, DMF).

    • Reduction of the ketone to a secondary alcohol (NaBH4_4 or LiAlH4_4) yields the hydroxymethyl substituent.

  • Stereochemical Control :

    • Chiral resolution or asymmetric synthesis may be required to isolate the desired diastereomer, given the two stereocenters on the piperidine ring.

Pyrazine-2-Carboxamide Coupling

  • Nucleophilic Aromatic Substitution :

    • Reaction of 6-chloropyrazine-2-carboxamide with the functionalized piperidine derivative in the presence of a base (e.g., DIEA) and polar aprotic solvent (e.g., DMF or DMSO).

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >97% purity.

Validation of Binding and Selectivity

Biophysical Characterization

  • Saturation Transfer Difference (STD) NMR : Confirmed direct binding of this compound to TDP-43 102–269 (RRM1/RRM2 domains).

  • Microscale Thermophoresis (MST) : Quantified Kd=89.4±0.8μMK_d = 89.4 \pm 0.8 \, \mu\text{M}.

  • 15N–1H HSQC NMR : Chemical shift perturbations localized to RRM1 (Gly110, Gly148) and RRM2 (Phe194, Ala260, Glu261), indicating allosteric modulation.

RNA Displacement Assays

  • Amplified Luminescent Proximity Assay (AlphaScreen) :

    • This compound inhibited TDP-43 binding to (GGGGCC)4_4 RNA (IC50=150μM\text{IC}_{50} = 150 \, \mu\text{M}) but spared canonical (UG)6_6 interactions.

    • Specificity attributed to preferential disruption of pathogenic RNA-TDP-43 complexes.

Preclinical Efficacy in ALS Models

Drosophila Locomotor Assay

  • Larval Turning Test : this compound (100 μM) rescued neuromuscular coordination defects in flies expressing mutant TDP-43 (M337V).

  • Dose Dependency : Improved turning frequency by 40% compared to vehicle controls.

Cytotoxicity Profile

  • NSC34 Motor Neuron Cells : No significant cytotoxicity at ≤200 μM.

  • Therapeutic Index : Selectivity for TDP-43-RNA interactions over general cellular toxicity supports in vivo applicability.

Formulation and Stability

Stock Solution Preparation

Concentration Volume (per 1 mg) Notes
10 mM290.4 μL DMSOUltrasonicate for 10 min at 37°C.
1 mM2.9 mL DMSOAliquot to avoid freeze-thaw cycles.

In Vivo Formulation (Murine Models)

  • Solubilizing Agents : 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.

  • Stability : >1 month at -20°C; avoid prolonged room-temperature exposure .

Q & A

Q. What is the molecular mechanism by which rTRD01 modulates TDP-43 function in neurodegenerative models?

this compound binds to TDP-43’s RNA recognition motifs (RRMs), specifically RRM1 and RRM2, to disrupt pathological RNA interactions. This is validated via NMR spectroscopy, which shows chemical shift perturbations in residues critical for RNA binding (e.g., Asn259 and Glu261 in RRM2). Microscale Thermophoresis (MST) confirms a dissociation constant (Kd) of 89.4 ± 0.8 μM, indicating moderate binding affinity .

Q. Which experimental models are validated for studying this compound’s therapeutic effects?

Drosophila melanogaster ALS models are widely used, where this compound rescues locomotor defects in larvae (e.g., reduced turning frequency). Primary murine motor neurons are also employed to assess TDP-43 protein level modulation. These models are chosen for their genetic tractability and relevance to TDP-43 pathology .

Q. How does this compound selectively target TDP-43’s RRM domains?

Structural docking and STD-NMR reveal that this compound occupies the shallow RNA-binding pocket of RRM1, interacting with ribonucleoprotein motifs (RNP1/RNP2). Competitive binding assays using biotinylated RNA sequences (e.g., (GGGGCC)₄) demonstrate displacement, while native (UG)₆ binding remains unaffected, suggesting sequence-specific inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s RNA-binding specificity?

this compound inhibits (GGGGCC)₄ hexanucleotide repeats (linked to C9orf72 mutations) but not (UG)₆ sequences. To address this, employ competitive AlphaScreen assays with varying RNA substrates and quantify binding kinetics using surface plasmon resonance (SPR). This approach clarifies context-dependent efficacy and identifies off-target effects .

Q. What methodological pitfalls arise when quantifying this compound-TDP-43 interactions via MST?

Key considerations include:

  • Protein labeling : Use Monolith RED-NTA dyes to minimize interference with RRM domains.
  • Buffer optimization : Include 0.05% Tween-20 in PBST to prevent nonspecific aggregation.
  • Data fitting : Apply the Hill equation to account for cooperativity in binding curves. Failure to standardize these parameters can lead to inaccurate Kd calculations .

Q. How do NMR chemical shift perturbations in RRM domains inform this compound’s allosteric effects?

HSQC-NMR reveals shifts in both RRM1 and RRM2 upon this compound binding. To distinguish direct binding from allostery, conduct domain-truncation experiments (e.g., RRM1-only vs. RRM2-only constructs). Coupled with mutagenesis (e.g., D247A in RRM2), this clarifies whether shifts result from inter-domain communication or direct interaction .

Q. What strategies improve this compound’s low micromolar affinity for TDP-43?

Perform structure-activity relationship (SAR) studies focusing on:

  • Hydrophobic substituents : Enhance interactions with the shallow RRM1 pocket.
  • Planar aromatic rings : Improve π-π stacking with RNA-binding residues. Validate derivatives using MST and Drosophila behavioral assays to balance affinity and bioavailability .

Data Contradiction Analysis

Q. Why does this compound reduce TDP-43 protein levels in murine neurons but not in Drosophila models?

Species-specific differences in TDP-43 autoregulation may explain this. In murine neurons, this compound destabilizes TDP-43 mRNA via feedback loops, whereas Drosophila lack analogous regulatory mechanisms. Use cross-species RNA-seq to compare transcriptomic responses and identify conserved pathways .

Q. How to interpret this compound’s lack of toxicity despite targeting conserved RRM domains?

Toxicity profiling in human iPSC-derived motor neurons shows this compound spares native TDP-43 functions (e.g., splicing regulation). This selectivity may arise from preferential binding to pathological RNA conformations. Validate via RNA immunoprecipitation (RIP) paired with high-throughput sequencing .

Methodological Tables

Assay Key Parameters Relevance to this compound
Microscale Thermophoresis (MST)Labeling efficiency, buffer composition, Hill coefficientQuantifies binding affinity and cooperativity
AlphaScreenRNA substrate concentration, bead incubation timeMeasures competitive RNA displacement
Drosophila larval assayTurning frequency, survival rateLinks molecular effects to behavioral rescue

Q. Guidelines for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies on this compound’s allosteric effects over descriptive binding analyses .
  • PICO Framework : Define Population (e.g., ALS models), Intervention (this compound dosing), Comparison (wild-type vs. mutant TDP-43), Outcomes (RNA-binding inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rTRD01
Reactant of Route 2
Reactant of Route 2
rTRD01

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.